molecular formula C20H22 B14284849 4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl CAS No. 117713-01-6

4,4'-Di(but-3-en-1-yl)-1,1'-biphenyl

Cat. No.: B14284849
CAS No.: 117713-01-6
M. Wt: 262.4 g/mol
InChI Key: KBULDWNZTOYMAQ-UHFFFAOYSA-N
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Description

4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl is an organic compound characterized by the presence of two but-3-en-1-yl groups attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl typically involves the coupling of but-3-en-1-yl groups with a biphenyl core. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where but-3-en-1-yl boronic acid reacts with 4,4’-dibromobiphenyl in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.

Industrial Production Methods: Industrial production of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: H2 with Pd/C or PtO2

    Substitution: HNO3, Cl2, Br2

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Nitro- or halogen-substituted biphenyl derivatives

Mechanism of Action

The mechanism of action of 4,4’-Di(but-3-en-1-yl)-1,1’-biphenyl depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. In medicinal applications, it may interact with cellular targets, such as receptors or signaling pathways, to exert its therapeutic effects .

Properties

CAS No.

117713-01-6

Molecular Formula

C20H22

Molecular Weight

262.4 g/mol

IUPAC Name

1-but-3-enyl-4-(4-but-3-enylphenyl)benzene

InChI

InChI=1S/C20H22/c1-3-5-7-17-9-13-19(14-10-17)20-15-11-18(12-16-20)8-6-4-2/h3-4,9-16H,1-2,5-8H2

InChI Key

KBULDWNZTOYMAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCC=C

Origin of Product

United States

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